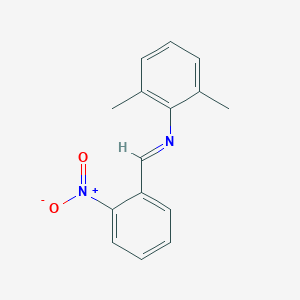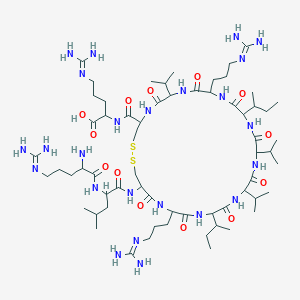
Bactenecin
Übersicht
Beschreibung
Bactenecin is a potent antimicrobial peptide isolated from bovine neutrophils . It inhibits the growth of bacteria and yeast, and kills the fungus Trichophyton rubrum . Bactenecin increases membrane permeability and inhibits the growth and biofilm formation of B. pseudomallei .
Synthesis Analysis
Bactenecin is synthesized by solid-phase peptide synthesis . It inhibits the growth of Escherichia coli and Staphylococcus aureus at the same concentration reported for the peptide purified from bovine neutrophils .Molecular Structure Analysis
High-quality images of the 3D molecular structure of Bactenecin have been created .Chemical Reactions Analysis
Bacteriocins are characterized by a wide variety of chemical structures and mechanisms of action . They take into account structural features and biosynthetic pathways of bacteriocins, as well as the phylogenetic affiliation of their producing organisms .Physical And Chemical Properties Analysis
The biological activity of antimicrobial peptides like Bactenecin is linked to their physicochemical properties, such as net charge, hydrophobicity, amphipathy and so on .Wissenschaftliche Forschungsanwendungen
Bactenecin: A Comprehensive Analysis of Scientific Research Applications
Food Microbiome Modulation: Bactenecin has shown promise in altering food microbiomes to improve food security, safety, and quality. Its application can help control the growth of harmful microorganisms in various food products .
Antimicrobial Food Packaging: Innovative antimicrobial packaging films that incorporate Bactenecin can prevent contamination from pathogens like Listeria monocytogenes and Streptococcus aureus in dairy products, enhancing food preservation .
Bio-Sanitizers and Antibiofilm Agents: Bactenecin’s antibacterial properties make it suitable for use as a bio-sanitizer and in preventing biofilm formation, which is crucial in maintaining hygiene standards in food processing and medical environments .
Pre/Post-Harvest Biocontrol: The compound can be used as a biocontrol agent before or after harvest to protect crops from microbial spoilage, thereby extending shelf life and reducing post-harvest losses .
Functional Food Development: Bactenecin can be incorporated into functional foods to provide additional health benefits beyond basic nutrition, such as enhancing gut health or boosting immunity .
Growth Promotion in Sustainable Aquaculture: Its application in aquaculture has been explored for promoting the growth of aquatic organisms while also ensuring the sustainability of aquaculture practices .
Medical Care Applications: Bactenecin is being investigated for its potential as an antibacterial agent in medical care, particularly for treating infections without contributing to antibiotic resistance .
8. Infectious Disease Treatment for Livestock and Humans As a natural antimicrobial peptide, Bactenecin is considered less toxic than antibiotics and is being studied for its efficacy in treating infectious diseases in both livestock and humans .
Wirkmechanismus
Target of Action
Bactenecin, an antimicrobial peptide, primarily targets bacteria, particularly Gram-negative bacteria . It is ribosomally synthesized by both Gram-negative and Gram-positive bacteria, as well as by archaea . Bactenecin is usually active against phylogenetically related bacteria, providing a competitive advantage to their producers in the natural bacterial environment .
Mode of Action
Bactenecin interacts with negatively charged bacterial cell membranes . This interaction results in the destruction of cell membrane integrity by increasing membrane permeability and changing transmembrane potential . The disruption of the cell membrane leads to cell death .
Biochemical Pathways
It is known that bactenecin disrupts the cell wall biosynthesis of its target bacteria or forms a pore in their membranes . This disruption of the cell wall and membrane integrity is a key aspect of its antimicrobial activity .
Pharmacokinetics
It is known that the antimicrobial activity of bactenecin and its derivatives is maintained under physiological salt and heat conditions .
Result of Action
The primary result of Bactenecin’s action is the death of targeted bacterial cells . This is achieved through the disruption of cell membrane integrity, leading to increased membrane permeability and changes in transmembrane potential . The antimicrobial activity of Bactenecin and its derivatives is higher than that of many traditional antibiotics .
Action Environment
The action of Bactenecin is influenced by environmental factors such as salt and heat conditions . Its antimicrobial activity is maintained under physiological salt and heat conditions
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISNKCGUDDGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118N24O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bactenecin | |
CAS RN |
116229-36-8 | |
| Record name | Bactenecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bactenecin exert its antimicrobial activity?
A1: Bactenecin, a cathelicidin-derived antimicrobial peptide, primarily targets bacterial membranes. While both monomeric and homodimeric forms exhibit bactericidal effects, their mechanisms differ. Monomeric bactenecin penetrates the bacterial membrane, potentially targeting intracellular components []. In contrast, homodimeric bactenecin forms pores in bacterial membranes, leading to rapid depolarization and cell death [].
Q2: What are the downstream effects of Bactenecin's interaction with bacterial membranes?
A2: Bactenecin's membrane interaction leads to increased permeability in both the outer and inner membranes of Gram-negative bacteria like Escherichia coli. This causes leakage of cellular components, inhibition of respiration, a drop in ATP levels, and a decline in macromolecular biosynthesis, ultimately resulting in bacterial death [].
Q3: Does Bactenecin have any intracellular targets?
A3: Yes, recent research suggests that Bactenecin, similar to other proline-rich antimicrobial peptides (PrAMPs), can target bacterial ribosomes. It binds to the ribosome with higher affinity than previously identified targets like DnaK []. This binding inhibits protein synthesis by interfering with tRNA binding and nascent peptide translocation [].
Q4: What is the molecular formula and weight of Bactenecin?
A4: Bactenecin exists in several forms. Bactenecin 7, for example, has a molecular formula of C277H465N83O73S2 and a molecular weight of 6953.6 g/mol []. The exact formula and weight vary depending on the specific Bactenecin variant and its post-translational modifications.
Q5: What spectroscopic techniques are used to characterize Bactenecin's structure?
A6: Circular dichroism (CD) spectroscopy is commonly used to determine the secondary structure of Bactenecin in different environments [, , , ]. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, especially for smaller fragments of Bactenecin [].
Q6: How do modifications to Bactenecin's structure affect its activity?
A6: Numerous studies have explored the SAR of Bactenecin:
- Dimerization: Dimerization significantly enhances Bactenecin's antimicrobial activity and salt resistance [, ].
- Disulfide Bond: The disulfide bond in cyclic Bactenecin is crucial for its activity against Gram-negative bacteria. Linear analogs show reduced activity against these bacteria but maintain activity against Gram-positive bacteria [].
- N-terminal Region: The N-terminal region, particularly the arginine-rich segment, is essential for both antimicrobial and cell-penetrating properties of Bactenecin. Shortening this region or modifying the arginine residues can drastically affect these activities [, ].
- Hydrophobicity: Increasing hydrophobicity, for example, by adding tryptophan residues, generally enhances antimicrobial activity but can also increase cytotoxicity [, , ].
Q7: What factors can affect Bactenecin's stability?
A7: Bactenecin's stability can be affected by factors such as:
- Proteases: Bactenecin's proform (proBactenecin) is susceptible to cleavage by proteases like neutrophil elastase, which releases the mature, active peptide [].
- Temperature: While Bactenecin generally shows good thermal stability, prolonged exposure to high temperatures may lead to degradation [].
Q8: What formulation strategies can improve Bactenecin's stability or bioavailability?
A8: Although not extensively explored for Bactenecin specifically, common strategies for improving peptide stability and bioavailability include:
- Cyclization: Introducing a cyclic structure, often through a disulfide bond, can enhance resistance to enzymatic degradation [, ].
- Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can increase resistance to proteolysis [].
Q9: Has Bactenecin shown efficacy in any in vivo models?
A9: Yes, Bactenecin has shown promising results in several in vivo models:
- Zebrafish Embryo Model: Bactenecin acts as a potent chemoattractant for macrophages and neutrophils in zebrafish embryos infected with Mycobacterium marinum, demonstrating its ability to modulate the immune response in vivo [].
- Murine Model of Vaccination: While not a strong adjuvant for antibody production, Bactenecin enhances cell-mediated immunity and increases IFNγ secretion when co-administered with mycobacterial antigens, suggesting potential as a vaccine adjuvant [].
- Murine Ehrlich Ascites Carcinoma Model: A structural analog of Bactenecin with enhanced tumor selectivity showed antitumor effects in vivo, highlighting its potential for cancer therapy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




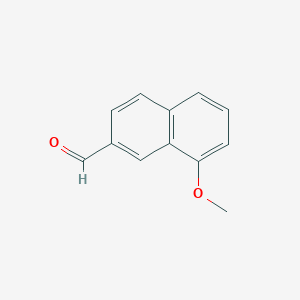
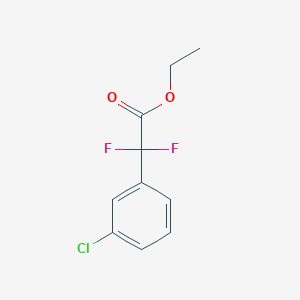
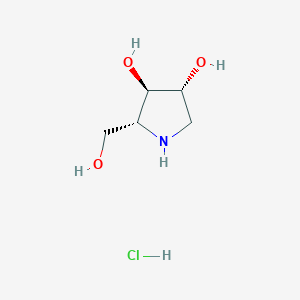

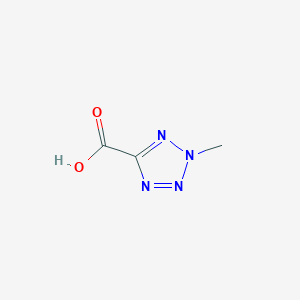
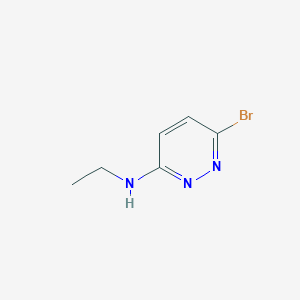
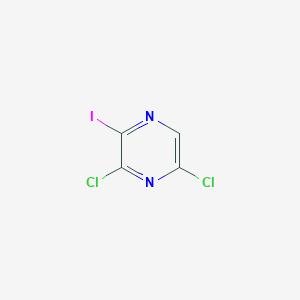
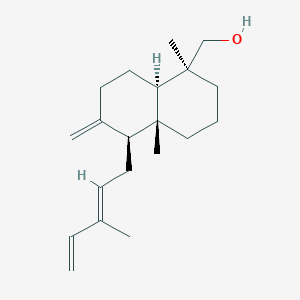
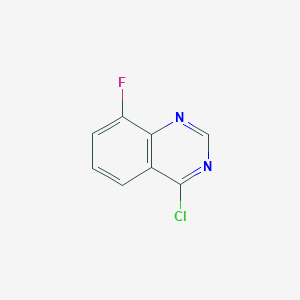

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)

